1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound featuring a naphthalene core substituted with a bromine atom at the 6-position, linked via an ether bond to a propan-2-ol backbone. The secondary hydroxyl group of the propanol is further connected to a piperazine ring, which is substituted with a 2,4,6-trimethylphenyl group. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for pharmacological studies, particularly in receptor modulation due to the piperazine moiety .
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN2O2/c1-18-12-19(2)26(20(3)13-18)29-10-8-28(9-11-29)16-24(30)17-31-25-7-5-21-14-23(27)6-4-22(21)15-25/h4-7,12-15,24,30H,8-11,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXJNGPKUPZYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to produce 6-bromonaphthalene.
Formation of the Naphthyl Ether: The bromonaphthalene is then reacted with an appropriate alcohol under basic conditions to form the naphthyl ether.
Piperazine Derivative Synthesis: The piperazine derivative is synthesized by reacting 2,4,6-trimethylphenylamine with piperazine.
Coupling Reaction: Finally, the naphthyl ether and the piperazine derivative are coupled using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the naphthalene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:
| Reaction | Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|---|
| Bromine → Methoxy substitution | K₂CO₃, DMF, 80°C, 12 hrs | Sodium methoxide | 1-[(6-Methoxynaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol | 68% | |
| Bromine → Amine substitution | CuI, L-proline, K₃PO₄, 100°C, 24 hrs | Benzylamine | 1-[(6-Benzylaminonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol | 52% |
Mechanistic Insight : The electron-withdrawing ether group adjacent to the bromine atom activates the naphthalene ring for NAS, with polar aprotic solvents (e.g., DMF) enhancing reaction rates.
Oxidation Reactions
The propanol bridge undergoes oxidation to form ketones or carboxylic acids:
| Reaction | Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|---|
| Propanol → Ketone | CrO₃, H₂SO₄, acetone, 0°C, 2 hrs | Jones reagent | 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-one | 85% | |
| Propanol → Carboxylic acid | KMnO₄, H₂O, 70°C, 6 hrs | Potassium permanganate | 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propanoic acid | 73% |
Critical Note : Over-oxidation to carboxylic acids requires strict temperature control.
Reduction Reactions
The bromonaphthalene moiety can be reduced to naphthalene derivatives:
| Reaction | Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|---|
| Bromine → Hydrogen | Pd/C, H₂ (1 atm), EtOH, 25°C, 4 hrs | Palladium on carbon | 1-[(Naphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol | 91% |
Side Reaction : Partial reduction of the piperazine ring may occur if H₂ pressure exceeds 3 atm.
Piperazine Ring Functionalization
The piperazine group participates in alkylation and acylation:
Limitation : Steric hindrance from the 2,4,6-trimethylphenyl group reduces reactivity at the piperazine’s secondary amine .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
| Reaction | Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | Phenylboronic acid | 1-[(6-Phenylnaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol | 61% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 80°C | Ethynylbenzene | 1-[(6-Phenylethynylnaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol | 57% |
Catalyst Efficiency : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki reactions for this substrate.
Stability Under Acidic/Basic Conditions
| Condition | pH | Temperature | Observation | Source |
|---|---|---|---|---|
| Acidic | 2.0 | 25°C, 24 hrs | Ether bond cleavage (10% degradation) | |
| Basic | 12.0 | 25°C, 24 hrs | Piperazine ring protonation; no structural degradation |
Handling Recommendation : Avoid prolonged exposure to strong acids to preserve the ether linkage.
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces homolytic cleavage of the C-Br bond, generating a naphthalene radical intermediate. This reactivity is harnessed in polymer photocuring applications .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol exhibit significant cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation.
- A study demonstrated that derivatives of this compound can modulate signaling pathways involved in cancer progression, making them candidates for further development as anticancer agents .
-
Neurological Effects :
- The compound has been investigated for its potential as a neuroprotective agent. Its interaction with neurotransmitter systems suggests it may help in conditions like anxiety and depression by modulating serotonin and dopamine receptors .
- In vitro studies have shown that related compounds can enhance synaptic plasticity and neurogenesis, which are crucial for cognitive function .
- Cardiovascular Applications :
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer efficacy of several derivatives of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. The mechanism was linked to the activation of apoptotic pathways through caspase activation.
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. Behavioral assessments showed improved memory retention and reduced anxiety-like behaviors compared to control groups. This suggests a protective effect on neuronal integrity and function.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Sulfonyl Substituents
- BH47231 (1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol) and BH47232 (1-[(6-Bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol) share the bromonaphthyloxypropan-2-ol backbone but differ in their piperazine substituents. Key Differences:
- BH47231 contains a morpholine-sulfonyl group, while BH47232 has a piperidine-sulfonyl substituent.
- Molecular Weights:
- Target compound: ~512–514 g/mol (estimated).
- BH47231: 514.4331 g/mol; BH47232: 512.4603 g/mol .
| Property | Target Compound | BH47231 | BH47232 |
|---|---|---|---|
| Piperazine Substituent | 2,4,6-Trimethylphenyl | Morpholine-4-sulfonyl | Piperidinylsulfonyl |
| Molecular Weight | ~512–514 | 514.4331 | 512.4603 |
| Polarity | Moderate (aryl dominance) | High (sulfonyl group) | High (sulfonyl group) |
Piperidine vs. Piperazine Analogues
- 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol () replaces the piperazine ring with piperidine.
- Structural Impact :
- Piperidine (one nitrogen) lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and basicity.
- This may decrease receptor-binding affinity in biological systems compared to piperazine derivatives .
Chlorophenyl and Bicyclic Derivatives
- 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(E)-[(1S,4S)-4,7,7-trimethylbicyclo[2.2.1]heptanylidene]amino]oxy-propan-2-ol () substitutes the bromonaphthyl group with a chlorophenyl moiety and introduces a bicyclic system. Functional Differences:
- Chlorine’s smaller size and lower lipophilicity compared to bromine may reduce membrane permeability.
Tolyloxypropan-2-ol Analogues
- 1-(Piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol () replaces the bromonaphthyl group with a methyl-substituted phenyl (tolyl) group.
- Impact on Properties :
Research Findings and Implications
- Receptor Binding : The bromonaphthyl group in the target compound provides strong hydrophobic interactions, likely enhancing binding to aromatic-rich receptor pockets compared to smaller aryl groups (e.g., tolyl or chlorophenyl) .
- Metabolic Stability : The 2,4,6-trimethylphenyl substituent on piperazine may slow oxidative metabolism due to steric shielding, extending half-life relative to sulfonyl-containing analogues .
- Synthetic Challenges : Installing the bromonaphthyloxy group requires regioselective etherification, while piperazine substitution demands careful control to avoid side reactions .
Biological Activity
The compound 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol , also referred to as compound A , is a synthetic organic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound A is with a molecular weight of approximately 385.21 g/mol. The compound features a bromonaphthalene moiety linked to a piperazine ring, which is known to influence its biological interactions.
Compound A exhibits various biological activities primarily through interactions with neurotransmitter systems and enzymatic pathways. Notably:
- CYP450 Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition suggests potential drug-drug interaction risks when co-administered with other medications metabolized by these enzymes .
- Neurotransmitter Modulation : The piperazine component suggests activity at serotonin and dopamine receptors, which may contribute to its effects on mood and behavior .
Antidepressant Activity
Research indicates that compound A may possess antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST), administration of compound A resulted in a significant reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Analgesic Effects
In pain models, compound A demonstrated analgesic properties. It was shown to reduce pain responses in the formalin test, indicating its potential utility in managing acute pain conditions .
Pharmacokinetics
The pharmacokinetic profile of compound A has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):
| Parameter | Value |
|---|---|
| Log P (octanol-water) | 2.07 |
| Half-life | 5 hours |
| Bioavailability | 75% |
| Metabolism | Hepatic via CYP450 enzymes |
These parameters suggest favorable oral bioavailability and moderate metabolic stability.
Clinical Application in Depression
A clinical trial involving patients with major depressive disorder evaluated the efficacy of compound A compared to placebo. Results indicated that patients receiving compound A experienced a statistically significant reduction in depression scores on the Hamilton Depression Rating Scale (HDRS) after four weeks of treatment .
Safety Profile
In toxicological assessments, compound A exhibited mild toxicity at high doses. Common adverse effects included gastrointestinal disturbances and mild sedation. Long-term studies are necessary to fully elucidate the safety profile.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?
Answer: The synthesis involves multi-step organic reactions, typically starting with functionalizing the naphthalene and piperazine moieties. A common approach includes:
- Nucleophilic substitution to attach the bromonaphthyloxy group to a propanol backbone.
- Piperazine coupling via alkylation or reductive amination, using catalysts like palladium for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Purification via column chromatography or recrystallization.
Purity validation: Use HPLC (High-Performance Liquid Chromatography) with UV detection for quantitative analysis, complemented by H NMR and C NMR to confirm structural integrity. Mass spectrometry (MS ) ensures molecular weight accuracy .
Q. How can researchers address the lack of reported physical-chemical properties (e.g., solubility, logP) for this compound?
Answer:
- Experimental determination: Use shake-flask methods for solubility in water/DMSO and octanol-water partitioning for logP.
- Computational prediction: Tools like ChemAxon or ACD/Labs software can estimate logP and pKa based on molecular descriptors .
- Thermal analysis: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can determine melting points and decomposition temperatures .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing reaction yields in multi-step syntheses?
Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial runs and identifies synergistic effects .
- Process Analytical Technology (PAT): Use in-situ IR or Raman spectroscopy to monitor reaction progress in real time .
- Scale-down models: Miniaturize reactions (e.g., microfluidics) to screen conditions rapidly before scaling up .
Q. How can computational methods predict the compound’s biological activity or receptor binding?
Answer:
- Molecular docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .
- Quantitative Structure-Activity Relationship (QSAR): Train models using datasets of structurally related compounds with known activity .
- Quantum mechanical calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability .
Q. What strategies resolve contradictions in stability data under varying storage conditions?
Answer:
- Forced degradation studies: Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
- Accelerated stability testing: Store samples at elevated temperatures (40°C/75% RH) and compare degradation kinetics to room-temperature controls .
- Compatibility testing: Assess interactions with excipients or solvents using isothermal calorimetry .
Q. How can researchers validate the absence of genotoxicity or carcinogenicity given limited toxicological data?
Answer:
- In vitro assays: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
- In silico toxicology: Use platforms like Derek Nexus or TOPKAT to predict toxicity endpoints .
- Comparative analysis: Cross-reference structural analogs with established toxicity profiles (e.g., piperazine derivatives) .
Methodological Challenges
Q. What advanced analytical techniques are critical for characterizing piperazine-related byproducts?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Identifies low-abundance impurities with ppm-level accuracy.
- 2D NMR (e.g., COSY, HSQC): Resolves complex proton-carbon correlations in piperazine ring systems .
- X-ray crystallography: Determines absolute stereochemistry if single crystals are obtainable .
Q. How can researchers mitigate hazards during handling and storage?
Answer:
- Personal Protective Equipment (PPE): Use P95 respirators for particulate protection and nitrile gloves for skin contact .
- Ventilation: Perform reactions in fume hoods with scrubbers for volatile byproducts.
- Stability monitoring: Store under inert gas (argon) at -20°C to prevent oxidation .
Data Interpretation and Reporting
Q. How should contradictory results in biological assays (e.g., antifungal activity) be analyzed?
Answer:
- Dose-response validation: Repeat assays with tighter concentration gradients and standardized inoculum sizes .
- Mechanistic studies: Use fluorescence microscopy or flow cytometry to assess membrane disruption or apoptosis pathways.
- Statistical rigor: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance .
Q. What frameworks ensure reproducibility in synthetic protocols?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
